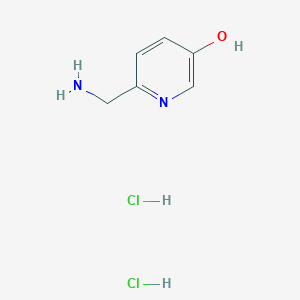

6-(Aminomethyl)pyridin-3-ol dihydrochloride

Description

Properties

IUPAC Name |

6-(aminomethyl)pyridin-3-ol;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O.2ClH/c7-3-5-1-2-6(9)4-8-5;;/h1-2,4,9H,3,7H2;2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJUUOHIIPXTNJQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1O)CN.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10Cl2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Aminomethyl)pyridin-3-ol dihydrochloride typically involves the reaction of 3-hydroxypyridine with formaldehyde and ammonia. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The resulting compound is then treated with hydrochloric acid to obtain the dihydrochloride salt.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

6-(Aminomethyl)pyridin-3-ol dihydrochloride undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form amines.

Substitution: The compound can undergo substitution reactions, where the amino group can be replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like halogens and alkylating agents are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while reduction can produce primary amines.

Scientific Research Applications

6-(Aminomethyl)pyridin-3-ol dihydrochloride is a chemical compound with the molecular formula and a molecular weight of approximately 191.06 g/mol. It is a derivative of pyridine, featuring an aminomethyl group at the 6-position and a hydroxyl functionality at the 3-position of the pyridine ring. The dihydrochloride form enhances its solubility in water, making it suitable for various applications in biological and chemical research.

Scientific Research Applications

This compound has a wide range of applications in scientific research.

Chemistry: It serves as a building block in the synthesis of more complex molecules.

Biology: The compound is used in studies related to enzyme inhibition and protein interactions. Research indicates it may interact with neurotransmitter receptors, influencing their activity and potentially leading to therapeutic effects. Studies have also explored its role in enzyme inhibition, particularly in pathways relevant to disease mechanisms.

Industry: It is used in the production of various chemicals and materials.

This compound has significant biological activities, particularly in pharmacology and biochemistry and has been studied for its potential as a therapeutic agent due to its ability to interact with various biological targets. Research suggests this compound may exhibit antimicrobial properties and could be involved in modulating neurotransmitter systems, making it of interest in neuropharmacology.

Interaction studies have focused on its binding affinity to specific receptors and enzymes.

Mechanism of Action

The mechanism of action of 6-(Aminomethyl)pyridin-3-ol dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. This interaction can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

6-Aminopyridin-3-ol (CAS 55717-46-9)

- Structure: Features an amino (-NH₂) group at the 6-position and a hydroxyl (-OH) group at the 3-position.

- Molecular Formula : C₅H₆N₂O (purity ≥95%) .

- Key Differences: Lacks the aminomethyl (-CH₂NH₂) group, reducing steric bulk and altering reactivity. Simpler structure with fewer hydrogen-bonding sites compared to 6-(aminomethyl) derivatives.

- Applications : Used as a building block for heterocyclic compounds in drug discovery.

Pyridoxamine Dihydrochloride (CAS 524-36-7)

- Structure: A vitamin B6 vitamer with substituents at positions 3, 4, 5, and 6: 3-hydroxymethyl (-CH₂OH), 4-aminomethyl (-CH₂NH₂), 5-hydroxyl (-OH), 6-methyl (-CH₃).

- Molecular Formula : C₈H₁₂N₂O₂·2HCl (MW: 241.11 g/mol) .

- Key Differences: More complex substitution pattern enhances solubility and biological activity (e.g., as a coenzyme in amino acid metabolism). Higher molecular weight (241.11 vs. ~160–203 for simpler analogs).

- Applications : Used in biochemical research for studying glycation pathways and diabetic complications .

2-Aminopyridin-3-ol (CAS 16867-03-1)

- Structure: Amino (-NH₂) at position 2 and hydroxyl (-OH) at position 3.

- Safety Profile : Classified under GHS 4.0 with hazards including skin/eye irritation (H315, H319) .

- Key Differences :

- Positional isomerism alters electronic properties and hydrogen-bonding capacity.

- Less steric hindrance compared to 6-substituted analogs.

- Applications : General laboratory use in organic synthesis.

6-(Hydroxymethyl)pyridin-3-ol Hydrochloride (CAS 74386-51-9)

- Structure : Hydroxymethyl (-CH₂OH) at position 6 and hydroxyl (-OH) at position 3.

- Key Differences: Hydroxymethyl group increases hydrophilicity but reduces nucleophilicity compared to aminomethyl derivatives. No amino group limits its role in chelation or enzymatic interactions.

Comparative Data Table

Biological Activity

6-(Aminomethyl)pyridin-3-ol dihydrochloride is a pyridine derivative characterized by its molecular formula and a molecular weight of approximately 191.06 g/mol. This compound has garnered attention in pharmacology and biochemistry due to its potential therapeutic applications and biological activities.

The dihydrochloride form enhances the compound's solubility in water, making it suitable for various biological applications. The presence of an aminomethyl group at the 6-position and a hydroxyl group at the 3-position of the pyridine ring is crucial for its biological activity.

Biological Activities

Research indicates that this compound exhibits several significant biological activities:

- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial effects, potentially inhibiting the growth of various pathogens.

- Neuropharmacological Effects : It is believed to interact with neurotransmitter systems, influencing receptor activity and possibly offering therapeutic benefits in neuropharmacology.

- Enzyme Inhibition : Studies have explored its role in inhibiting specific enzymes involved in disease mechanisms, which could lead to novel treatment strategies.

The biological activity of this compound is primarily mediated through its interactions with various biological targets, including:

- Receptor Binding : The compound has shown potential in binding to neurotransmitter receptors, which may modulate their activity.

- Enzyme Interaction : It can inhibit enzymes critical to metabolic pathways, impacting cellular functions and disease progression.

Research Findings

Recent research has highlighted various aspects of the compound's biological activity:

- Antimicrobial Studies : In vitro evaluations demonstrated that this compound exhibited antimicrobial activity against several bacterial strains. For example, it showed effective inhibition against Staphylococcus aureus with a minimum inhibitory concentration (MIC) comparable to standard antibiotics.

- Neuropharmacological Applications : Investigations into its effects on neurotransmitter systems revealed that the compound could enhance or inhibit neurotransmitter release, suggesting a role in treating neurological disorders.

- Enzyme Inhibition Studies : Research focusing on enzyme inhibition indicated that this compound could effectively inhibit enzymes associated with inflammatory pathways, providing insights into its potential anti-inflammatory properties.

Comparative Analysis

To contextualize the biological activity of this compound, a comparison with structurally similar compounds is useful:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 6-(Aminomethyl)pyridin-2-ol dihydrochloride | C6H10Cl2N2O | Variation in hydroxyl group position |

| 2-(Aminomethyl)pyridine dihydrochloride | C6H9N3·2(HCl) | Different pyridine positioning affecting reactivity |

| 6-(Aminomethyl)pyridin-3-boronic acid hydrochloride | C6H10BClN2O2 | Boronic acid derivative used in cross-coupling |

The unique positioning of functional groups in this compound enhances its solubility and reactivity, making it particularly advantageous for biological applications compared to other derivatives.

Case Studies

Several case studies have evaluated the therapeutic potential of this compound:

- Study on Antimicrobial Efficacy : A recent study assessed its effectiveness against multidrug-resistant bacterial strains. Results indicated significant antimicrobial activity, suggesting potential use as an alternative therapeutic agent.

- Neuropharmacological Investigation : Another study explored its effects on synaptic transmission in neuronal cultures, revealing promising results in modulating neurotransmitter release.

- Inflammation Model Studies : In vivo models demonstrated that treatment with this compound reduced markers of inflammation, indicating its potential as an anti-inflammatory agent.

Q & A

Q. What safety protocols are essential for handling this compound in aerosol-generating procedures?

- Methodological Answer : Use fume hoods with HEPA filters and adhere to OSHA guidelines for airborne exposure limits (e.g., <1 mg/m³). Conduct regular wipe tests for surface contamination. Emergency protocols should include eyewash stations and neutralization kits for acid spills .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.